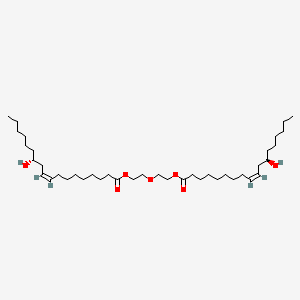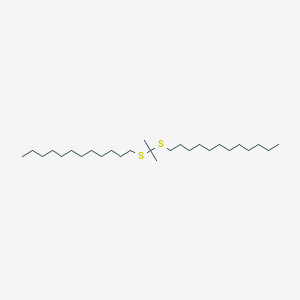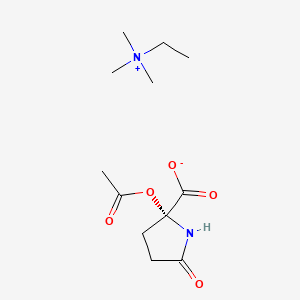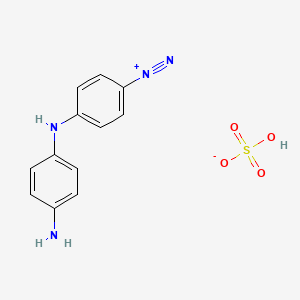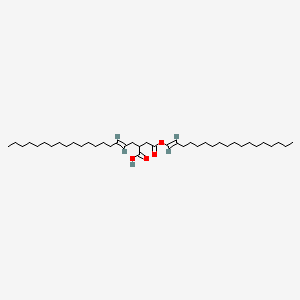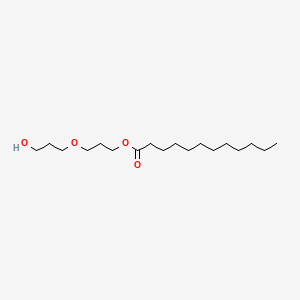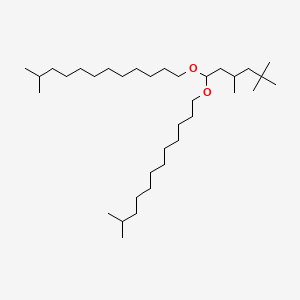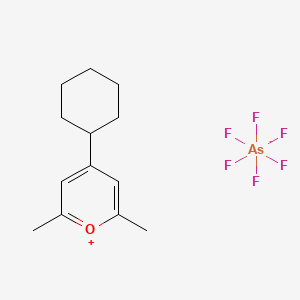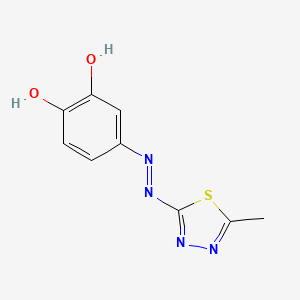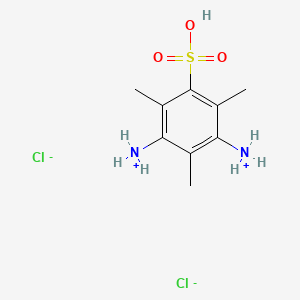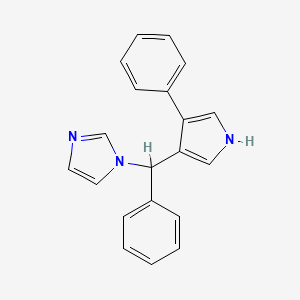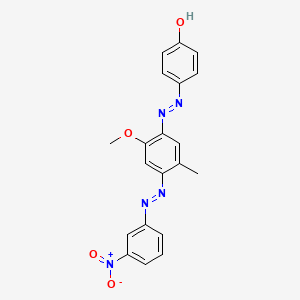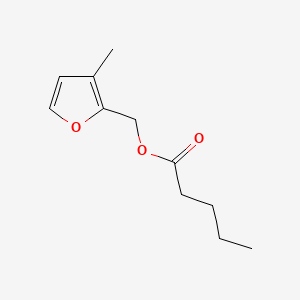
(3-Methyl-2-furyl)methyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2-furyl)methyl valerate: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24294 g/mol . . This compound is characterized by its ester functional group, which is derived from valeric acid and a furan ring substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2-furyl)methyl valerate typically involves the esterification of valeric acid with (3-Methyl-2-furyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and yield of the esterification process. The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methyl-2-furyl)methyl valerate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Applications De Recherche Scientifique
Chemistry: (3-Methyl-2-furyl)methyl valerate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and flavoring agents .
Biology and Medicine: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its pleasant aroma makes it a valuable component in the production of perfumes and food additives .
Mécanisme D'action
The mechanism of action of (3-Methyl-2-furyl)methyl valerate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- (2-Furyl)methyl valerate
- (3-Methyl-2-furyl)ethyl valerate
- (3-Methyl-2-furyl)methyl butyrate
Comparison: Compared to these similar compounds, (3-Methyl-2-furyl)methyl valerate is unique due to its specific ester linkage and the presence of a methyl group on the furan ring.
Propriétés
Numéro CAS |
94135-95-2 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(3-methylfuran-2-yl)methyl pentanoate |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-11(12)14-8-10-9(2)6-7-13-10/h6-7H,3-5,8H2,1-2H3 |
Clé InChI |
VYDQCRQZKDOHND-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCC1=C(C=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


